molecular formula C11H14O B14409292 6-Methylspiro[4.5]deca-2,6-dien-1-one CAS No. 85620-42-4

6-Methylspiro[4.5]deca-2,6-dien-1-one

Cat. No.: B14409292
CAS No.: 85620-42-4
M. Wt: 162.23 g/mol
InChI Key: OOTGMLILFKXAMM-UHFFFAOYSA-N
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Description

6-Methylspiro[45]deca-2,6-dien-1-one is a chemical compound characterized by a spirocyclic structure, which includes a bicyclic system with a shared carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylspiro[4.5]deca-2,6-dien-1-one can be achieved through various synthetic routes. One common method involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners in a Pd-catalyzed decarboxylative strategy. This reaction can be performed at room temperature and generates carbon dioxide as the sole by-product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and use of efficient catalysts, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[4.5]deca-2,6-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Methylspiro[4.5]deca-2,6-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methylspiro[4.5]deca-2,6-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique chemical interactions, which can influence its reactivity and biological activity. Detailed studies on its mechanism of action are still ongoing, but it is known to participate in ring-expanding rearrangements and other complex reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylspiro[4.5]deca-2,6-dien-1-one is unique due to its specific methyl substitution and the resulting impact on its chemical behavior and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

85620-42-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

10-methylspiro[4.5]deca-2,9-dien-4-one

InChI

InChI=1S/C11H14O/c1-9-5-2-3-7-11(9)8-4-6-10(11)12/h4-6H,2-3,7-8H2,1H3

InChI Key

OOTGMLILFKXAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC12CC=CC2=O

Origin of Product

United States

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